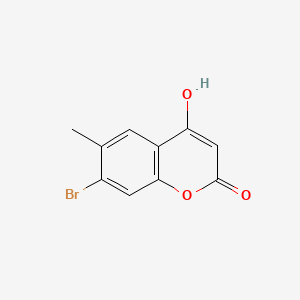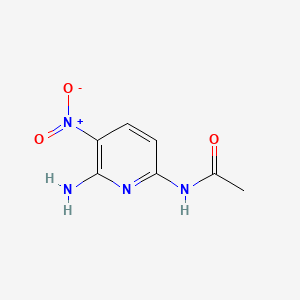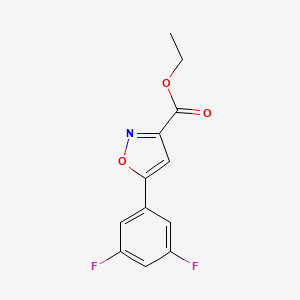
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H9F2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition of substituted aldoximes and alkynes under conventional heating conditions . One common method includes the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding the desired isoxazole compound with high efficiency . The reaction conditions often require moderate temperatures and the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, reducing agents such as sodium borohydride, and various catalysts like Cu(I) or Ru(II) . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Similar in structure but with different substitution patterns on the phenyl ring.
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Contains a single fluorine atom on the phenyl ring, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This substitution pattern enhances its chemical stability and biological activity, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C12H9F2NO3 |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
ethyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
Clave InChI |
GXKKERWVTYGSMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


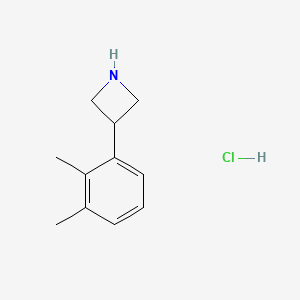
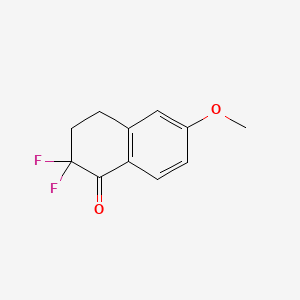
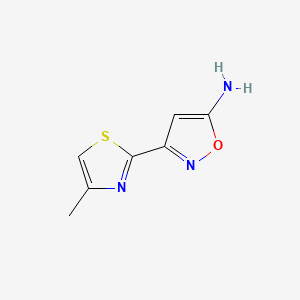



![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
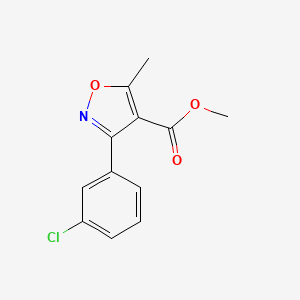
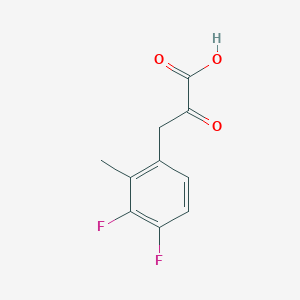
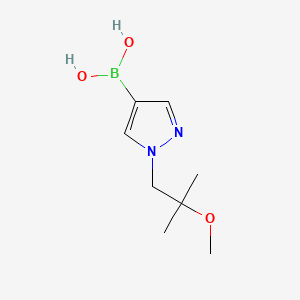
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
